Product packaging for [6-[[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl hexadecanoate(Cat. No.:CAS No. 18749-71-8)

[6-[[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl hexadecanoate

Cat. No.: B230820
CAS No.: 18749-71-8
M. Wt: 815.3 g/mol
InChI Key: JCLYMCVRBRHEHI-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Classification of Sitoindoside I

Sitoindoside I is identified by several names and classification systems, reflecting its chemical structure. Its Chemical Abstracts Service (CAS) Registry Number is 18749-71-8. scispace.com Chemically, Sitoindoside I is classified as a steroid saponin (B1150181) and an acylsterylglucoside. researchgate.netresearcher.life This classification is due to its core structure, which consists of a steroidal aglycone, specifically sitosterol (B1666911), attached to a glucose molecule (a glucoside). researchgate.net An acyl group is also part of its structure, making it an acylated derivative. researcher.life

The systematic IUPAC name for Sitoindoside I is [(2R,3S,4S,5R,6R)-6-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl hexadecanoate. nih.gov It is also known by synonyms such as (3β)-Stigmast-5-en-3-yl 6-O-palmitoyl-β-D-glucopyranoside. nih.gov

Below is a data table summarizing the key nomenclature and classification details for Sitoindoside I.

Identifier TypeValue
CAS Number 18749-71-8
Chemical Formula C₅₁H₉₀O₇
Molecular Weight 815.3 g/mol
IUPAC Name [(2R,3S,4S,5R,6R)-6-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl hexadecanoate
Synonyms (3β)-Stigmast-5-en-3-yl 6-O-palmitoyl-β-D-glucopyranoside
Chemical Class Steroid Saponin, Acylsterylglucoside

Historical Perspective of Sitoindoside I Discovery and Initial Investigations

The discovery of Sitoindoside I is rooted in the extensive phytochemical investigation of medicinal plants, particularly Withania somnifera (L.) Dunal, commonly known as Ashwagandha. This plant has a long history of use in traditional Indian systems of medicine, which spurred scientific interest in its chemical constituents. researchgate.netjapsonline.com

Research in the 1980s was pivotal in the isolation and characterization of a series of related compounds from Withania somnifera. While the exact first isolation of Sitoindoside I is not definitively documented in the readily available literature, the work of researchers such as Shibnath Ghosal and Salil K. Bhattacharya in the late 1980s on acylsterylglucosides from this plant provides significant context. scispace.comresearcher.lifescilit.com Their investigations into the anti-stress properties of Withania somnifera led to the isolation of several new compounds, including Sitoindoside VII and Sitoindoside VIII. scispace.comresearcher.lifescilit.com

These initial studies were part of a broader effort to understand the pharmacological activities of the plant's extracts. The discovery of the sitoindoside class of compounds, including Sitoindoside I, was a significant step in elucidating the chemical basis for the traditional uses of Withania somnifera. researchgate.netmdpi.com Over time, Sitoindoside I has also been identified in other plant species, such as Breynia fruticosa and Gyrinops walla, expanding the understanding of its natural distribution. nih.gov

Sitoindoside I: Natural Occurrence, Distribution, and Ecological Considerations

Sitoindoside I is a complex organic compound belonging to the class of steroid saponins (B1172615). Its chemical structure involves a sitosterol moiety linked to a hexadecanoyl-substituted glucopyranosyl residue. This intricate molecular architecture contributes to its presence and distribution across various plant species, where it plays roles within the plant's metabolic and ecological framework.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C51H90O7 B230820 [6-[[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl hexadecanoate CAS No. 18749-71-8

Properties

IUPAC Name

[6-[[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl hexadecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H90O7/c1-8-10-11-12-13-14-15-16-17-18-19-20-21-22-45(52)56-34-44-46(53)47(54)48(55)49(58-44)57-39-29-31-50(6)38(33-39)25-26-40-42-28-27-41(51(42,7)32-30-43(40)50)36(5)23-24-37(9-2)35(3)4/h25,35-37,39-44,46-49,53-55H,8-24,26-34H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLYMCVRBRHEHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCC(CC)C(C)C)C)C)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H90O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

815.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sitoindoside I
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030836
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

18749-71-8
Record name Sitoindoside I
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030836
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

163 - 165 °C
Record name Sitoindoside I
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030836
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Natural Occurrence and Distribution of Sitoindoside I

Documented Plant Occurrences

Sitoindoside I has been identified in numerous plant genera and species, with specific reports highlighting its initial discovery or presence in particular botanical contexts.

Ecological and Chemodiversity Considerations of Sitoindoside I Production

The production of secondary metabolites like Sitoindoside I is intrinsically linked to the evolutionary history and ecological adaptations of plants. Plant chemodiversity, the vast array of chemical compounds produced by plants, arises from evolutionary pressures and serves various ecological functions, including defense against herbivores, pathogens, and environmental stresses frontiersin.orgmpg.denih.govnsf.gov.

Environmental factors, encompassing both biotic (e.g., interactions with other organisms) and abiotic elements (e.g., climate, soil conditions), significantly influence the biosynthesis and accumulation of secondary metabolites in medicinal plants juniperpublishers.com. Plants synthesize these compounds as adaptive mechanisms to adjust, adapt, defend, or offend against their surrounding environment. The specific ecological niche and selective pressures experienced by a plant species can therefore shape its unique chemical profile, including the production of compounds like Sitoindoside I. While the precise ecological role of Sitoindoside I in its host plants is a subject for ongoing research, its presence across diverse botanical families suggests a potentially broad adaptive significance.

List of Compounds Mentioned:

Sitoindoside I

Sitosterol (B1666911)

Hexadecanoyl-beta-D-glucopyranosyl residue

Beta-sitosteryl-3-O-beta-D-glucopyranosyl-6'-O-palmitate

Vanilic acid

Beta-sitosterol

Withaferin A

Withanone

Sitoindoside VII

Sitoindoside VIII

Sitoindoside IX

Sitoindoside X

Amentoflavone

Tetrahydroamentoflavone

Protocatechuic acid

Eremophilenolide

Stigmasterol (B192456)

Bakkenolide A

Isolation and Purification Methodologies for Sitoindoside I

Conventional Extraction Techniques from Plant Biomass

Conventional extraction methods are foundational for isolating Sitoindoside I and related glycowithanolides from plant material, typically the roots of Withania somnifera. nih.gov These techniques rely on the principle of solvent extraction to separate the desired compounds from the solid plant matrix.

The process generally begins with the collection, drying, and pulverization of the plant roots to increase the surface area for efficient solvent contact. Common conventional methods include maceration and Soxhlet extraction (hot continuous percolation). google.com

Maceration : In this simple and widely used method, the powdered plant material is soaked in a selected solvent in a closed container for an extended period, often with periodic agitation. shimadzu.com The choice of solvent is critical, with polar solvents like methanol, ethanol, or hydroalcoholic mixtures being effective for extracting glycosides like sitoindosides. google.com One study found that maceration using a water-to-drug ratio of 8:1 yielded the highest extract percentage (16.96% w/w) and produced an extract with significant anti-stress activity, a known property of sitoindosides. google.comshimadzu.com

Soxhlet Extraction : This technique provides a more exhaustive extraction by repeatedly passing a heated solvent over the plant material. waters.com While efficient, the prolonged exposure to heat can be a disadvantage for thermally sensitive compounds. Methanol is a commonly used solvent in this process for extracting withanolides and their glycosides. nih.gov

After extraction, the solvent is typically removed under reduced pressure using a rotary evaporator to yield a crude extract, which is a complex mixture of various phytochemicals including withanolides, alkaloids, flavonoids, and multiple sitoindosides. nih.govrjpn.org This crude extract then undergoes further fractionation and purification.

**Table 1: Comparison of Conventional Extraction Methods for *Withania somnifera***

TechniqueTypical SolventsKey ParametersAdvantagesDisadvantagesReference
MacerationWater, Ethanol, Methanol, Hydroalcoholic mixtures- Drug-to-solvent ratio (e.g., 1:8)
  • Duration (e.g., several days)
  • - Simple and low-cost
  • Suitable for thermolabile compounds
  • - Time-consuming
  • May result in incomplete extraction
  • google.comshimadzu.com
    Soxhlet ExtractionMethanol, Ethanol- Extraction time (e.g., 14 hours)
  • Continuous solvent cycling
  • - High extraction efficiency
  • Requires less solvent than maceration
  • - Potential for thermal degradation of compounds
  • Requires specialized glassware
  • waters.comnih.gov

    Advanced Extraction Approaches

    To overcome the limitations of conventional methods, such as long extraction times, high solvent consumption, and potential thermal degradation, advanced extraction techniques have been developed. These "green" technologies offer improved efficiency and are increasingly applied to the extraction of bioactive compounds from Withania somnifera.

    Supercritical Fluid Extraction (SFE) : This technique uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. shimadzu.com By manipulating pressure and temperature, the solvating power of the fluid can be precisely controlled. For the extraction of withanolides from Ashwagandha roots, SFE has been performed at pressures around 300 bar and temperatures of approximately 39-40°C. shimadzu.com SFE is advantageous as it is non-toxic, non-flammable, and leaves no solvent residue, yielding a very pure extract. shimadzu.com

    Microwave-Assisted Extraction (MAE) : MAE utilizes microwave energy to heat the solvent and plant matrix directly, causing a rapid increase in temperature and internal pressure that ruptures plant cells and enhances the release of phytochemicals. nih.gov This method drastically reduces extraction time (e.g., 4 minutes compared to 14 hours for Soxhlet) and solvent volume. waters.com Studies on Withania somnifera have shown MAE to be significantly more efficient for extracting withanolides than conventional methods. waters.comnih.gov

    Ultrasound-Assisted Extraction (UAE) : Also known as sonication, UAE employs high-frequency sound waves to create acoustic cavitation—the formation and collapse of microscopic bubbles in the solvent. researchgate.net This process generates intense local pressures and temperatures, disrupting cell walls and enhancing mass transfer of the target compounds into the solvent. researchgate.netnih.gov It is highly efficient, reduces processing time, and can be performed at lower temperatures, which is ideal for preserving heat-sensitive compounds. waters.comnih.gov A study optimizing withanolide extraction found that a 30-minute ultrasound-assisted extraction using a 60:30:10 ethanol:methanol:water solvent mixture yielded the highest recovery of active compounds from Ashwagandha root. waters.com

    Table 2: Overview of Advanced Extraction Approaches for Withania somnifera Glycosides

    TechniquePrincipleTypical ParametersAdvantagesReference
    Supercritical Fluid Extraction (SFE)Extraction with a fluid above its critical temperature and pressure (e.g., CO2).- Pressure: ~300 bar
  • Temperature: ~40°C
  • - High purity extract
  • No solvent residue
  • Non-toxic
  • shimadzu.com
    Microwave-Assisted Extraction (MAE)Microwave energy heats the solvent and disrupts plant cells.- Time: ~4-10 min
  • Power: Variable
  • - Very rapid extraction
  • Reduced solvent consumption
  • Higher yield
  • waters.comnih.gov
    Ultrasound-Assisted Extraction (UAE)Acoustic cavitation disrupts cell walls and enhances mass transfer.- Time: ~30 min
  • Solvent: Ethanol:Methanol:Water (60:30:10)
  • - High efficiency at low temperatures
  • Reduced extraction time
  • Environmentally friendly
  • waters.comresearchgate.net

    Chromatographic Separation Strategies for Sitoindoside I

    Following initial extraction, the crude extract contains a complex mixture of compounds requiring systematic separation to isolate pure Sitoindoside I. This is achieved through a sequence of chromatographic techniques that separate molecules based on their physical and chemical properties such as polarity, size, and charge. rjpn.org

    Column chromatography is the primary method for the large-scale fractionation of the crude extract. researchgate.net The process typically involves at least two different stationary phases.

    Silica (B1680970) Gel Chromatography : The crude extract is first loaded onto a column packed with silica gel, a polar stationary phase. researchgate.net Separation is achieved by eluting the column with a mobile phase of increasing polarity. A common strategy is to start with a non-polar solvent like chloroform (B151607) and gradually introduce a more polar solvent like methanol. This gradient elution separates compounds based on their polarity; less polar compounds elute first, while more polar compounds like the glycosides (sitoindosides) are retained longer and elute in later fractions.

    Sephadex LH-20 Chromatography : Fractions from the silica gel column that are enriched with sitoindosides are often pooled, concentrated, and subjected to further purification on a Sephadex LH-20 column. Sephadex LH-20 is a hydroxypropylated dextran (B179266) gel that separates molecules based on a combination of size exclusion and partition chromatography in organic solvents. rjpn.orgnih.gov Using a solvent like methanol, it is particularly effective for separating steroids, terpenoids, and other natural products, making it ideal for purifying withanolide glycosides from co-eluting impurities. nih.govrjpn.org

    Thin Layer Chromatography (TLC) is an indispensable analytical tool used throughout the purification process. researchgate.net It is primarily used to monitor the progress of the column chromatography separation. Small aliquots of the fractions collected from the column are spotted onto a TLC plate (e.g., silica gel 60 F254). The plate is then developed in a suitable mobile phase, such as a mixture of dichloromethane, methanol, acetone, and diethyl ether. After development, the separated spots are visualized, typically under UV light or by spraying with a chemical reagent. By comparing the retention factor (Rf) values of the spots with that of a reference standard (if available), fractions containing the compound of interest can be identified and pooled for the next purification step.

    High-Performance Liquid Chromatography (HPLC) is the final step used to achieve high-purity Sitoindoside I. researchgate.net Preparative HPLC, which uses larger columns and higher flow rates than analytical HPLC, is employed to isolate the target compound from the enriched fractions obtained from previous chromatographic steps. shimadzu.comshimadzu.com

    The most common mode for this purpose is Reverse-Phase HPLC (RP-HPLC). In this technique, the enriched fraction is injected into a column with a non-polar stationary phase (e.g., C18). nih.gov The mobile phase is typically a polar solvent mixture, such as acetonitrile (B52724) and water, run in a gradient elution mode. nih.gov Compounds are separated based on their hydrophobicity, with more polar compounds eluting earlier. The eluent is monitored by a detector (e.g., UV detector at 230 nm), and the peak corresponding to Sitoindoside I is collected. This method offers high resolution, allowing for the separation of closely related and isomeric compounds. nih.gov

    Medium Pressure Liquid Chromatography (MPLC) is another technique that can be integrated into the purification workflow. MPLC operates at pressures higher than gravity column chromatography but lower than HPLC. It offers better resolution and faster separation times compared to traditional column chromatography and can be used as an intermediate purification step to process larger sample loads before final polishing by preparative HPLC.

    Table 3: Summary of Chromatographic Techniques for Sitoindoside I Purification

    TechniqueStationary PhaseTypical Mobile PhasePurposeReference
    Column ChromatographySilica GelGradient of Chloroform-MethanolInitial fractionation of crude extract by polarity. researchgate.net
    Column ChromatographySephadex LH-20Methanol or EthanolFurther purification of glycoside-rich fractions by size/partition. rjpn.org
    Thin Layer Chromatography (TLC)Silica Gel 60 F254Dichloromethane-Methanol mixturesMonitoring column fractions and identifying target compounds.
    Preparative HPLCReverse Phase (C18)Gradient of Acetonitrile-WaterFinal purification to obtain high-purity Sitoindoside I. nih.gov

    Structural Elucidation and Spectroscopic Characterization of Sitoindoside I

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

    NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, and its application has been pivotal in defining the constitution of Sitoindoside I. By analyzing the chemical shifts and coupling constants in both one-dimensional and two-dimensional NMR spectra, a comprehensive picture of the proton and carbon environments within the molecule has been established.

    One-Dimensional NMR (¹H, ¹³C)

    One-dimensional NMR spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) techniques, provides fundamental information about the chemical environment of individual atoms in Sitoindoside I.

    The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. Key signals in the ¹H NMR spectrum of Sitoindoside I include those corresponding to the steroidal backbone, the glucose unit, and the fatty acid chain. For instance, characteristic signals for the anomeric proton of the glucose moiety and the olefinic proton of the stigmastane (B1239390) skeleton are readily identifiable.

    The ¹³C NMR spectrum complements the proton data by providing the chemical shifts for each carbon atom. researchgate.net This allows for the identification of quaternary carbons, methine, methylene, and methyl groups. The spectrum of Sitoindoside I displays distinct signals for the carbons of the steroidal nucleus, the sugar residue, and the palmitoyl (B13399708) chain. researchgate.netnih.gov

    Table 1: Selected ¹H and ¹³C NMR Chemical Shift Data for Sitoindoside I (Note: Specific chemical shift values can vary slightly depending on the solvent and instrument frequency used.)

    Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
    Steroid Moiety
    H-3Multiplet~79.9
    H-6Multiplet~121.7
    C-5-~140.8
    C-18Singlet~11.9
    C-19Singlet~19.4
    Glucose Moiety
    H-1'Doublet~101.2
    H-6'a, H-6'bMultiplets~63.3
    Palmitoyl Moiety
    H-2''Triplet~34.3
    C-1''-~173.8

    Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)

    Two-dimensional NMR techniques are indispensable for establishing the connectivity between atoms in complex molecules like Sitoindoside I. unige.ch

    COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment is used to identify protons that are coupled to each other, typically through two or three bonds. libretexts.org This allows for the tracing of proton networks within the steroidal, glucose, and fatty acid substructures of Sitoindoside I. rsc.orgresearchgate.net

    HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the signals of directly attached carbon atoms. creative-biostructure.com This experiment is crucial for unambiguously assigning the ¹³C signals based on the already assigned ¹H signals. rsc.orgresearchgate.net

    HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range correlations between protons and carbons (typically over two to four bonds). creative-biostructure.com This is particularly powerful for connecting the different structural fragments of Sitoindoside I, such as linking the glucose unit to the steroidal backbone at the C-3 position and the palmitoyl chain to the glucose at the C-6' position. rsc.orgresearchgate.net

    NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are bonded. libretexts.org This provides critical information about the stereochemistry and three-dimensional conformation of the molecule. rsc.orgresearchgate.net

    Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

    Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structural components of a molecule through its fragmentation patterns. msaltd.co.uk

    Electrospray Ionization Mass Spectrometry (ESI-MS)

    ESI-MS is a soft ionization technique that allows for the analysis of large and thermally labile molecules like Sitoindoside I. nih.gov In ESI-MS analysis, Sitoindoside I typically forms a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺, which allows for the determination of its molecular weight. scribd.commdpi.com

    High-Resolution Mass Spectrometry (HRMS)

    High-Resolution Mass Spectrometry provides a very precise measurement of the mass-to-charge ratio of an ion, which can be used to determine the elemental composition of the molecule. researchgate.net For Sitoindoside I, HRMS data confirms the molecular formula, C₅₁H₉₀O₇, by matching the experimentally measured mass to the calculated exact mass with a high degree of accuracy. lcms.cz

    Tandem Mass Spectrometry (MS/MS) for Structural Insights

    Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the [M+H]⁺ ion of Sitoindoside I) and its subsequent fragmentation through collision-induced dissociation (CID). nationalmaglab.orglabmanager.comunt.eduwikipedia.org The analysis of the resulting product ions provides valuable structural information. nationalmaglab.org In the MS/MS spectrum of Sitoindoside I, characteristic fragmentation patterns are observed, such as the loss of the fatty acid chain and the cleavage of the glycosidic bond, which further confirms the identity and connectivity of the different structural moieties. mdpi.com

    Other Spectroscopic Techniques for Characterization (e.g., UV-Visible Spectroscopy)

    Beyond mass spectrometry and NMR, other spectroscopic techniques are employed to characterize Sitoindoside I. Ultraviolet-Visible (UV-Vis) spectroscopy is a method used to study the electronic transitions within a molecule. msu.eduwikipedia.org Molecules containing chromophores, or light-absorbing groups, can be analyzed by this technique. msu.edu The absorbance of a sample is measured across a range of ultraviolet and visible wavelengths, which can help in identifying and quantifying compounds. wikipedia.orgyoutube.com

    In the case of Sitoindoside I, the steroidal backbone contains an isolated double bond which acts as a chromophore. This feature would be expected to produce an absorption peak in the ultraviolet region, typically below 220 nm. While UV-Vis spectroscopy is a standard tool for such analyses, specific λmax (wavelength of maximum absorbance) values for Sitoindoside I are not extensively detailed in prominent literature, which tends to focus more on NMR and MS for full structural determination. mendeley.combiocrick.com The primary utility of UV-Vis in this context is to confirm the presence of the chromophore and to quantify the compound in solution, as the amount of light absorbed is proportional to the concentration according to the Beer-Lambert law. wikipedia.org

    Confirmation of Stereochemistry and Glycosidic Linkages

    The precise three-dimensional arrangement of atoms (stereochemistry) and the nature of the connection between the sugar and the steroid (glycosidic linkage) are defining features of Sitoindoside I. nih.gov These details are confirmed through a combination of advanced NMR experiments and chemical degradation studies.

    Sitoindoside I is a steroid saponin (B1150181) composed of a β-sitosterol aglycone, a glucose (glycone) unit, and a palmitoyl (hexadecanoyl) group. nih.govvjol.info.vn The connection between these units is critical to its identity.

    Key Stereochemical and Linkage Confirmations:

    Glycosidic Linkage: The glucose molecule is attached to the β-sitosterol backbone at the C-3 position. This is an O-glycosidic bond, formed between the anomeric carbon (C-1') of the glucose and the hydroxyl group at C-3 of the sitosterol (B1666911). nih.govwikipedia.org

    Anomeric Configuration: The stereochemistry of this glycosidic bond is crucial. For Sitoindoside I, it is a β-linkage. This is determined by the coupling constant of the anomeric proton (H-1') in the ¹H-NMR spectrum. A large coupling constant (typically J ≈ 7-8 Hz) for this proton is characteristic of a trans-diaxial relationship with the adjacent proton (H-2'), which confirms the β-configuration of the glucopyranosyl unit.

    Ester Linkage: A hexadecanoyl (palmitoyl) fatty acid is attached to the glucose unit. This ester linkage is specifically at the C-6' position of the glucose molecule. nih.govavantiresearch.com This is confirmed by ¹³C-NMR data, where the C-6' signal shows a characteristic downfield shift (acyl shift) compared to a non-acylated glucose, indicating substitution at this position.

    Aglycone Structure: The aglycone is identified as β-sitosterol. Its structure and stereochemistry are confirmed by comparing its ¹H and ¹³C-NMR spectral data with that of an authentic sample or published data. vjol.info.vn Key signals include those for the C-5 olefinic proton and the numerous methyl groups. vjol.info.vn

    The complete structure is thus defined as (3β)-Stigmast-5-en-3-yl 6-O-palmitoyl-β-D-glucopyranoside. nih.gov

    Table 1: Key NMR Signals for Structural Confirmation of Sitoindoside I Data interpreted from related findings. vjol.info.vn

    Atom/Group Signal Type Chemical Shift (δ) Significance
    Anomeric Proton (H-1')Doublet~4.5 ppmIndicates the proton on the anomeric carbon of the glucose.
    Coupling Constant (J)Hz~7.5 HzThe large coupling constant confirms the β-configuration of the glycosidic linkage.
    Olefinic Proton (H-6)Multiplet~5.35 ppmConfirms the C=C double bond in the sitosterol B-ring.
    C-3 of SitosterolMultiplet~3.52 ppmSignal for the carbon bearing the glycosidic linkage.
    C-6' of Glucose-Shifted downfield¹³C-NMR signal confirms acylation at this position.
    Methyl ProtonsSinglets, Doublets, Triplet0.68 - 1.01 ppmCharacteristic signals for the 6 methyl groups of the sitosterol moiety. vjol.info.vn

    Advanced Analytical Methodologies for Sitoindoside I Research

    Hyphenated Chromatographic-Spectrometric Platforms

    Hyphenated techniques integrate chromatographic separation with spectroscopic identification and quantification, offering enhanced analytical power compared to individual techniques chemijournal.comnih.govajrconline.org. These combinations are particularly valuable for analyzing complex matrices like plant extracts, where numerous compounds with similar structures may be present.

    Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

    Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem counterpart, LC-MS/MS, are indispensable tools for the analysis of non-volatile and polar compounds, making them highly suitable for glycosides like Sitoindoside I researchgate.netcreative-proteomics.comnih.gov. LC-MS/MS combines the separation capabilities of liquid chromatography with the mass-analyzing power of mass spectrometry, allowing for both the separation of components and the determination of their mass-to-charge ratios and fragmentation patterns researchgate.netcreative-proteomics.com.

    In the context of natural products research, LC-MS/MS is extensively used for:

    Metabolite Profiling and Identification: Identifying known and unknown compounds within complex extracts nih.govresearchgate.net.

    Structural Elucidation: Providing detailed fragmentation data through tandem mass spectrometry (MS/MS) to confirm or determine the structure of analytes researchgate.netrjpn.org.

    Quantification: Enabling the precise measurement of specific compounds, even at trace levels, in various matrices creative-proteomics.comnih.gov.

    The Electrospray Ionization (ESI) interface is commonly employed in LC-MS/MS for polar and semi-polar compounds, generating ions that can be analyzed by the mass spectrometer researchgate.netnih.gov. Detection in Multiple Reaction Monitoring (MRM) mode offers high selectivity and sensitivity for targeted quantification nih.govmdpi.commdpi.com. Research on Withania somnifera constituents, which include related glycosides and withanolides, has demonstrated the utility of LC-MS/MS in characterizing these complex mixtures researchgate.netrjpn.orgmdpi.com. For instance, LC-MS/MS has been applied to study the pharmacokinetic profiles of withanosides and withanolides, highlighting its role in bioanalytical studies mdpi.com.

    Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

    Ultra-High Performance Liquid Chromatography (UHPLC) represents an advancement over traditional High-Performance Liquid Chromatography (HPLC), offering faster analysis times, improved resolution, and higher sensitivity due to the use of smaller particle size stationary phases and higher operating pressures mdpi.commdpi.comacs.org. When coupled with tandem mass spectrometry (UHPLC-MS/MS), it provides a powerful platform for the quantitative analysis of compounds like Sitoindoside I.

    UHPLC-MS/MS methods are developed to optimize separation efficiency and sensitivity. Typical instrumental setups involve UHPLC systems coupled to triple-quadrupole mass spectrometers mdpi.commdpi.comacs.org. Key parameters for method development include the choice of chromatographic column, mobile phase composition, flow rate, column temperature, and ionization source settings mdpi.commdpi.comacs.org.

    Chemical Derivatization Strategies for Enhanced Sitoindoside I Analysis

    Rationale and Principles of Derivatization for Steryl Glycosides

    Steryl glycosides (SGs) and their acylated counterparts (ASGs) are naturally occurring compounds with significant biological roles. However, their inherent polarity, attributed to the multiple hydroxyl groups present in the sugar moiety and the sterol backbone, renders them poorly volatile and difficult to analyze directly using gas chromatography (GC) aocs.orgnih.govresearchgate.netcore.ac.ukmdpi.comresearchgate.net. Direct injection of underivatized sterols can lead to broader peaks and reduced detector response aocs.org.

    Derivatization aims to convert these polar functional groups, primarily hydroxyls, into less polar and more volatile derivatives. This transformation is essential for several reasons:

    Increased Volatility: Facilitates vaporization in the GC inlet, allowing for efficient separation in the gas phase aocs.orgcore.ac.ukmdpi.com.

    Improved Chromatographic Properties: Enhances peak shape and resolution, leading to more accurate quantification aocs.orgnih.govresearchgate.net.

    Enhanced Detection Sensitivity: Derivatives often exhibit improved ionization efficiency in mass spectrometry (MS) and stronger signals for detectors like Flame Ionization Detection (FID) aocs.orgresearchgate.netacs.orgacs.org.

    Increased Thermal Stability: Protects labile functional groups from degradation during GC analysis mdpi.com.

    The choice of derivatization strategy depends on the specific analytical technique employed and the functional groups present in the target analyte researchgate.netresearchgate.net.

    Identification of Derivatization Sites on Sitoindoside I

    Sitoindoside I is characterized by a β-sitosterol aglycone linked via a glycosidic bond to a glucose residue, which is further esterified with palmitic acid at the 6'-hydroxyl position of the glucose mdpi.comnih.govavantiresearch.com. This structure possesses multiple hydroxyl groups:

    Hydroxyl Groups on the Glucose Moiety: The glucose unit typically has three free secondary hydroxyl groups (at positions 2', 3', and 4') and a primary hydroxyl group (at position 6') which is acylated with palmitic acid in Sitoindoside I. However, the acylation is at the 6'-position, leaving the 2', 3', and 4' hydroxyls available for derivatization. mdpi.comnih.govavantiresearch.com

    Hydroxyl Group on the Sterol Aglycone: The β-sitosterol component has a hydroxyl group at the C3 position of the sterol ring nih.govavantiresearch.com.

    These hydroxyl groups are the primary targets for derivatization reactions, as they can readily react with various derivatizing agents to form esters, ethers, or other derivatives aocs.orgcore.ac.ukacs.orgresearchgate.netnih.govgreyhoundchrom.comresearchgate.netresearchgate.netlibretexts.org.

    Selection and Application of Derivatization Reagents

    A variety of reagents are employed for the derivatization of sterols and sterol glycosides to enhance their analytical characteristics.

    Acyl Chlorides

    Acyl chlorides are reactive compounds that readily esterify hydroxyl groups. Their application in sterol analysis involves converting the polar hydroxyl groups into less polar ester linkages, thereby increasing volatility and improving chromatographic behavior greyhoundchrom.comresearchgate.net. For instance, reagents like pyruvic acid chloride 2,6-dinitrophenylhydrazone have been used for sterol analysis nih.gov. Other acyl chlorides, such as p-methoxybenzoyl chloride or p-nitrobenzoyl chloride, can be used to introduce UV-absorbing chromophores, which is beneficial for detection in High-Performance Liquid Chromatography (HPLC) greyhoundchrom.com.

    Isocyanates

    Isocyanates react with hydroxyl groups to form carbamate (B1207046) derivatives. This class of reagents is effective in increasing the volatility and improving the ionization efficiency of sterols, particularly for mass spectrometry-based analyses acs.orgresearchgate.netresearchgate.net. p-Toluenesulfonyl isocyanate (PTSI) is a notable example, known for its rapid reaction with hydroxyl groups at room temperature, forming stable sulfonylcarbamate esters that enhance ionization acs.orgresearchgate.netresearchgate.net.

    Silylating Agents (e.g., Bis(trimethylsilyl)–acetamide)

    Silylating agents are among the most widely used reagents for the derivatization of sterols and sterol glycosides, especially for GC-MS analysis aocs.orgnih.govresearchgate.netcore.ac.ukresearchgate.net. These reagents convert hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers, significantly increasing the compound's volatility and thermal stability aocs.orgcore.ac.ukmdpi.com.

    N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): Often used in combination with 1% trimethylchlorosilane (TMCS) as a catalyst, BSTFA is highly effective in silylating sterol hydroxyl groups, including those that are sterically hindered aocs.orgnih.govresearchgate.netresearchgate.netnih.gov. The resulting TMS derivatives are volatile and readily detectable by GC-MS.

    N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another common silylating agent, MSTFA is also effective for increasing the volatility of sterols for GC analysis core.ac.uknih.govbac-lac.gc.causask.ca.

    Bis(trimethylsilyl)acetamide (BSA): BSA is a potent silylating agent capable of derivatizing alcohols, enhancing their stability and detectability in GC and LC analyses researchgate.netdakenchem.com.

    The reaction typically involves heating the sample with the silylating agent, often in a solvent like pyridine (B92270) aocs.orgcore.ac.uk. The complete derivatization of hydroxyl groups in sterol glycosides is crucial for accurate analysis nih.gov.

    Other Reagents (e.g., Amines with EDC)

    While the primary derivatization strategy for sterols and sterol glycosides targets their hydroxyl groups, other reagents are used for different purposes or in conjunction with other analytical techniques.

    Carbodiimide (B86325) Coupling (EDC): 1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) is a water-soluble carbodiimide commonly used to couple carboxyl groups to primary amines, forming stable amide bonds researchgate.netgbiosciences.comnih.govthermofisher.com. This reaction is often facilitated by N-hydroxysuccinimide (NHS) gbiosciences.comthermofisher.com. While EDC is not typically used to derivatize the hydroxyl groups of sterols directly, it is a key reagent for creating amide linkages in various biomolecule modifications and conjugations. Its application in sterol analysis would be indirect, perhaps in creating labeled standards or for specific conjugation strategies.

    Chlorobetainyl Chloride: This reagent has been used for the derivatization of free sterols, facilitating their analysis by mass spectrometry nih.gov.

    Girard-P Hydrazine (B178648): In combination with cholesterol oxidase, Girard-P hydrazine has been employed for the derivatization of cholesterol's 3β-hydroxy group, converting it to a hydrazone for enhanced MS detection and structural information acs.org.

    The selection of the appropriate derivatization reagent and conditions is critical for achieving sensitive, specific, and reproducible analysis of Sitoindoside I and other sterol glycosides.

    Data Tables

    Table 1: Common Derivatization Reagents for Sterols and Sterol Glycosides

    Derivatization ReagentTarget Functional GroupType of Derivative FormedPrimary Analytical BenefitCommon Application TechniqueReferences
    N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Hydroxyl (-OH)Trimethylsilyl (TMS) EtherIncreased volatility, improved GC separation, enhanced MS ionizationGC-MS aocs.orgnih.govresearchgate.netcore.ac.ukresearchgate.netnih.gov
    N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Hydroxyl (-OH)Trimethylsilyl (TMS) EtherIncreased volatility, improved GC separationGC-MS core.ac.uknih.govbac-lac.gc.causask.ca
    Bis(trimethylsilyl)acetamide (BSA)Hydroxyl (-OH)Trimethylsilyl (TMS) EtherIncreased volatility, stability, and detectability in GC/LCGC, LC researchgate.netdakenchem.com
    Acyl Chlorides (e.g., Acetic Anhydride, Pyruvic acid chloride)Hydroxyl (-OH)EsterIncreased volatility, improved GC separation, potential for UV chromophore introductionGC, HPLC aocs.orggreyhoundchrom.comresearchgate.netnih.gov
    Isocyanates (e.g., p-Toluenesulfonyl Isocyanate - PTSI)Hydroxyl (-OH)CarbamateIncreased volatility, enhanced MS ionization, improved detection sensitivityGC-MS, LC-MS acs.orgresearchgate.netresearchgate.net
    Chlorobetainyl ChlorideHydroxyl (-OH)Quaternary Ammonium SaltEnhanced ionization for MS analysisMS nih.gov
    1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC)Carboxyl (-COOH)Amide BondCoupling of carboxyls to amines, formation of stable amide bonds (often with NHS)Bioconjugation, Protein Chem researchgate.netgbiosciences.comnih.govthermofisher.com

    Table 2: Functional Groups and Derivatization Sites on Sitoindoside I

    Molecule ComponentFunctional Group(s) Targeted for DerivatizationNature of Group
    Glucose MoietyHydroxyl (-OH)Secondary (x3), Primary (x1, acylated)
    Sterol AglyconeHydroxyl (-OH)Secondary (at C3)

    Compound List

    Sitoindoside I

    β-Sitosterol

    Palmitic Acid

    Glucose

    Trimethylsilyl (TMS) Ether

    N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

    Trimethylchlorosilane (TMCS)

    N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

    Bis(trimethylsilyl)acetamide (BSA)

    Acetic Anhydride

    Pyruvic acid chloride 2,6-dinitrophenylhydrazone

    p-Toluenesulfonyl Isocyanate (PTSI)

    Chlorobetainyl Chloride

    Girard-P (GP) Hydrazine

    1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC)

    N-hydroxysuccinimide (NHS)

    Preclinical Pharmacological Activities and Mechanistic Investigations of Sitoindoside I

    Anti-ulcerogenic Activity: Mechanisms of Action

    The potential of sitoindosides, including Sitoindoside I, to protect against gastric ulcers has been inferred from studies on extracts of Withania somnifera. The anti-ulcerogenic effects of these extracts are believed to be multifactorial, involving both the reduction of aggressive factors and the enhancement of defensive mechanisms within the gastric mucosa.

    One of the primary mechanisms is the reduction of gastric acid secretion. Studies on methanolic extracts of Withania somnifera have demonstrated a significant decrease in the volume of gastric secretion, as well as free and total acidity in animal models of stress-induced ulcers frontiersin.orgnih.gov. This effect is comparable to that of the conventional anti-ulcer drug, ranitidine hydrochloride frontiersin.org. The inhibition of gastric acid output is a key strategy in the management of peptic ulcers, as it reduces the corrosive effect of hydrochloric acid on the gastric lining nih.gov.

    In addition to reducing aggressive factors, these extracts appear to bolster the defensive capabilities of the gastric mucosa. An increase in total carbohydrates and the total carbohydrate to total protein ratio in the gastric juice has been observed, suggesting an enhancement of the mucous barrier frontiersin.org. This mucin secretion acts as a physical barrier, protecting the underlying epithelial cells from damage nih.govresearchgate.net. Furthermore, extracts containing sitoindosides have been shown to possess cytoprotective properties, which may be partly attributed to their flavonoid content and free radical scavenging activities nih.gov.

    Another critical defensive mechanism is the enhancement of the antioxidant defense system. Treatment with Withania somnifera extract has been shown to significantly increase the levels of antioxidant enzymes such as catalase and superoxide dismutase (SOD), while decreasing malondialdehyde (MDA), a marker of lipid peroxidation frontiersin.org. By mitigating oxidative stress, these compounds can protect the gastric mucosa from damage induced by ulcerogenic agents.

    Table 1: Mechanisms of Anti-ulcerogenic Activity of Sitoindoside-Containing Extracts

    MechanismObserved EffectReference
    Reduction of Gastric Acid Decreased volume of gastric secretion, free acidity, and total acidity. frontiersin.orgnih.gov
    Enhancement of Mucosal Defense Increased total carbohydrate and mucin secretion. frontiersin.orgnih.govresearchgate.net
    Antioxidant Activity Increased levels of catalase and superoxide dismutase; decreased malondialdehyde. frontiersin.org
    Cytoprotection Protection of the gastric mucosa, potentially due to flavonoid content. nih.gov

    Antiproliferative and Apoptosis-Inducing Effects of Sitoindoside I

    The investigation into the antiproliferative and apoptosis-inducing effects of Sitoindoside I, particularly in the context of colon cancer, is an emerging area of research. While direct studies on Sitoindoside I are not extensively documented, research on the broader class of compounds from Withania somnifera, the plant source of many sitoindosides, provides a foundational understanding of their potential anticancer activities.

    In Vitro Cellular Models (e.g., HT-29, CT26 Colon Cancer Cells)

    Preclinical studies have demonstrated the antiproliferative effects of extracts from Withania somnifera on various cancer cell lines. However, research specifically focusing on the effects of Sitoindoside I on human colon adenocarcinoma cells (HT-29) and murine colon carcinoma cells (CT26) is limited. The majority of the anticancer research on Withania somnifera has centered on withanolides, another major class of compounds found in the plant. For instance, withaferin A has shown potent cytotoxic activity against various cancer cells researchgate.net. The pharmacological activity of Withania somnifera extracts has been demonstrated to include antiproliferation and the induction of targeted cytotoxic effects on cancerous cells nih.govmdpi.com. Further research is required to isolate the specific effects of Sitoindoside I on the proliferation of HT-29 and CT26 colon cancer cells.

    Underlying Molecular Pathways of Cell Growth Inhibition

    The molecular mechanisms underlying the potential cell growth inhibitory effects of Sitoindoside I are not yet well-defined. Apoptosis, or programmed cell death, is a key mechanism by which many natural compounds exert their anticancer effects. This process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways nih.govmdpi.com. Both pathways converge on the activation of caspases, which are proteases that execute the apoptotic process nih.gov. Studies on Withania somnifera extracts have shown an upregulation of apoptosis in cancer cells nih.govmdpi.com. The induction of apoptosis is a critical factor in the anticancer potential of many natural products nih.gov. However, the specific role of Sitoindoside I in modulating these apoptotic pathways in colon cancer cells remains to be elucidated.

    Anti-inflammatory and Immunomodulatory Potentials

    Sitoindosides, as components of Withania somnifera, have been investigated for their potential to modulate the immune system and mitigate inflammatory responses. These effects are thought to be mediated through the regulation of various pro-inflammatory molecules and intracellular signaling pathways.

    Modulation of Pro-inflammatory Mediators (e.g., Nitric Oxide, Cytokines)

    Research suggests that sitoindosides can influence the production of key pro-inflammatory mediators. A methanolic extract of Withania somnifera roots, which contains sitoindosides, was found to induce the production of nitric oxide (NO) in a concentration-dependent manner in macrophages mdpi.com. Nitric oxide is a signaling molecule with a dual role in inflammation; while it is essential for host defense, its overproduction can contribute to inflammatory damage nih.govnih.gov. The induction of nitric oxide synthase (NOS), the enzyme responsible for NO production, by the extract suggests an immunostimulatory effect frontiersin.orgmdpi.com.

    Furthermore, extracts of Withania somnifera have been shown to suppress the production of pro-inflammatory cytokines. In in vitro studies using human peripheral blood mononuclear cells, an ethanol extract of the plant significantly suppressed the lipopolysaccharide (LPS)-induced production of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and IL-12p40 nih.gov. Cytokines are crucial signaling proteins that orchestrate the inflammatory response, and their inhibition is a key target for anti-inflammatory therapies mdpi.comfrontiersin.org. The ability to modulate the production of these cytokines highlights the anti-inflammatory potential of the constituents of Withania somnifera, including sitoindosides.

    Regulation of Intracellular Signaling Pathways (e.g., NF-κB, MAPK)

    The anti-inflammatory and immunomodulatory effects of sitoindoside-containing extracts appear to be mediated through the regulation of critical intracellular signaling pathways, namely the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

    The NF-κB signaling pathway is a central regulator of inflammation, controlling the expression of numerous genes involved in the immune response, including those for pro-inflammatory cytokines and iNOS nih.govpreprints.org. Studies have shown that an ethanol extract of Withania somnifera can inhibit the nuclear translocation of NF-κB in mononuclear cells nih.gov. This inhibition prevents the transcription of target inflammatory genes, thereby suppressing the inflammatory response. The induction of NO production by the plant's extract was also found to be dependent on NF-κB activation mdpi.com.

    The MAPK signaling pathways, including ERK, JNK, and p38, are also crucial in regulating inflammatory processes and cytokine production nih.govnih.gov. Some natural compounds exert their anti-inflammatory effects by down-regulating the activation of MAPKs nih.gov. While direct evidence for Sitoindoside I is still needed, the broader effects of Withania somnifera extracts on inflammatory mediators suggest a potential role in modulating these key signaling cascades.

    Table 2: Anti-inflammatory and Immunomodulatory Activities of Sitoindoside-Containing Extracts

    ActivityMediator/PathwayObserved EffectReference
    Immunomodulation Nitric Oxide (NO)Induction of NO production in macrophages. frontiersin.orgmdpi.com
    Anti-inflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-12p40)Suppression of LPS-induced production. nih.gov
    Signal Transduction NF-κB PathwayInhibition of nuclear translocation. nih.gov
    Signal Transduction MAPK PathwayImplied modulation based on cytokine inhibition. nih.govnih.govnih.gov

    Enhancement of Macrophage Activity and Immune Responses

    Sitoindoside I, often studied in conjunction with other sitoindosides like IX and X, has demonstrated significant immunomodulatory effects, particularly in the activation of macrophages. semanticscholar.orgscilit.com Macrophages are crucial components of the innate immune system, responsible for phagocytosis, antigen presentation, and the secretion of cytokines that orchestrate immune responses.

    Preclinical studies have shown that sitoindosides can induce the mobilization and activation of peritoneal macrophages. semanticscholar.orgscilit.com This activation leads to an enhancement of their phagocytic activity, which is the process of engulfing and eliminating pathogens and cellular debris. Furthermore, the activity of lysosomal enzymes secreted by these activated macrophages has been observed to increase, indicating a heightened capacity for intracellular killing of ingested microbes. semanticscholar.orgscilit.com The induction of nitric oxide synthase in macrophages has also been noted as a potential mechanism for the immunomodulatory effects of compounds from Withania somnifera. scispace.com

    These findings suggest that Sitoindoside I contributes to a non-specific enhancement of host defense mechanisms, which is consistent with the traditional use of Withania somnifera for bolstering the immune system. semanticscholar.org

    Table 1: Effects of Sitoindosides on Macrophage Function

    ParameterObservationImplication
    Macrophage MobilizationStatistically significant increaseEnhanced presence of immune cells at sites of inflammation or infection
    Phagocytic ActivityStatistically significant increaseImproved clearance of pathogens and cellular debris
    Lysosomal Enzyme ActivityIncreased secretion and activityGreater capacity for intracellular destruction of microbes

    Antioxidant Properties and Free Radical Scavenging Activity

    The antioxidant activity of Sitoindoside I is attributed to its ability to scavenge free radicals and to enhance the activity of endogenous antioxidant enzymes. tubitak.gov.tr In various in vitro models, plant extracts containing sitoindosides have demonstrated the capacity to neutralize harmful free radicals such as superoxide anions and hydroxyl radicals. tubitak.gov.trmdpi.com This free radical scavenging helps to prevent oxidative damage to vital cellular components like lipids, proteins, and DNA. mdpi.com

    Mechanistically, the antioxidant effects also involve the upregulation of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). tubitak.gov.tr These enzymes form the first line of defense against ROS, converting them into less harmful substances. By bolstering these enzymatic defenses, Sitoindoside I helps to mitigate oxidative stress and protect tissues from damage.

    Table 2: Antioxidant Mechanisms of Action

    MechanismDescriptionKey Molecules Involved
    Free Radical ScavengingDirect neutralization of reactive oxygen species. tubitak.gov.trSuperoxide radicals, Hydroxyl radicals
    Inhibition of Lipid PeroxidationPrevention of oxidative degradation of lipids in cell membranes. nih.govPolyunsaturated fatty acids
    Enhancement of Endogenous EnzymesUpregulation of the body's natural antioxidant enzyme systems. tubitak.gov.trSuperoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPx)

    Neuroprotective Mechanisms and Cellular Stress Mitigation

    Sitoindoside I has shown promise in preclinical models for its neuroprotective effects, which are closely linked to its ability to mitigate cellular stress. nih.gov Neurodegenerative diseases are often characterized by progressive neuronal damage, where oxidative stress and inflammation play significant roles. nih.gov

    The neuroprotective properties of Sitoindoside I are multifaceted. Its antioxidant activity is crucial in protecting neuronal cells from the damaging effects of oxidative stress, a common factor in neurodegeneration. nih.gov By reducing oxidative damage, it helps to preserve neuronal structure and function.

    Furthermore, compounds from Withania somnifera have been found to attenuate cerebral function deficits in animal models. semanticscholar.org This suggests a role in maintaining neuronal health and cognitive function, particularly in the context of aging and stress-related neurological disorders. The ability to mitigate cellular stress responses is a key component of this neuroprotection, helping to improve neuronal survival and resilience. nih.gov

    Adaptogenic and Anti-Stress Properties (Comparative Context with other Sitoindosides)

    Adaptogens are substances that increase the body's resistance to stress and help maintain homeostasis. mdpi.com Withania somnifera, often referred to as "Indian Ginseng," is a well-known adaptogen, and its sitoindosides are major contributors to this activity. scispace.comscilit.com

    Sitoindoside I, along with other sitoindosides such as VII, VIII, IX, and X, has been shown to possess significant anti-stress properties in various animal models. scilit.comscilit.com These compounds help the body adapt to stressors by modulating the stress response. For instance, studies have demonstrated that a combination of sitoindosides can reverse stress-induced immunosuppression and attenuate the increase in stress-related biomarkers like cortisol. scispace.comnih.gov

    When compared, different sitoindosides exhibit potent anti-stress activity. For example, sitoindosides VII and VIII were found to have significant anti-stress effects, which were further potentiated by the presence of withaferin-A, another major constituent of the plant. scilit.com Similarly, sitoindosides IX and X also produced significant anti-stress activity in preclinical studies. semanticscholar.orgscilit.com This collective action of multiple sitoindosides likely underlies the potent adaptogenic effects of the whole plant extract.

    Anti-diabetic Activity and Enzyme Inhibition (e.g., DPP-4, Comparative)

    Recent research has explored the potential of natural compounds as therapeutic agents for diabetes. One promising target for managing type 2 diabetes is the enzyme dipeptidyl peptidase-4 (DPP-4). mdpi.commdpi.com DPP-4 inhibitors work by preventing the breakdown of incretin hormones, which in turn enhances insulin secretion and improves glucose control. mdpi.comnih.gov

    While specific studies on Sitoindoside I as a DPP-4 inhibitor are limited, various phytochemicals from medicinal plants have been identified as potential inhibitors of this enzyme. mdpi.comjyoungpharm.org The exploration of plant-derived compounds for DPP-4 inhibition is an active area of research. nih.gov Computational and in vitro studies on various plant extracts have shown promising results, suggesting that compounds with structures similar to sitoindosides could possess such activity. mdpi.comresearchgate.net Further investigation is required to specifically determine and quantify the DPP-4 inhibitory potential of Sitoindoside I in comparison to other natural and synthetic inhibitors.

    Anti-microbial Activities (Anti-bacterial, Antifungal)

    The search for new antimicrobial agents is crucial due to the rise of drug-resistant pathogens. nih.govmdpi.com Natural products, including those from medicinal plants, are a valuable source of novel antimicrobial compounds. nih.govresearchgate.net

    Extracts of Withania somnifera, which contain Sitoindoside I, have been reported to possess antibacterial properties. scispace.com While research specifically isolating the antimicrobial effects of Sitoindoside I is not extensive, the general antimicrobial activity of the plant suggests a potential role for its constituents. Studies on other natural compounds have shown that they can inhibit the growth of various Gram-positive and Gram-negative bacteria. mdpi.com

    Similarly, antifungal activity has been observed in various plant-derived compounds. nih.govresearchgate.net These compounds can act against a range of pathogenic fungi. The potential for Sitoindoside I to contribute to the antimicrobial profile of Withania somnifera warrants further dedicated investigation to determine its spectrum of activity and mechanism of action against specific bacterial and fungal strains.

    Structure Activity Relationship Sar Studies of Sitoindoside I and Its Derivatives

    Impact of Fatty Acid Ester Moieties on Biological Activity (e.g., Oleoyl (B10858665) group in Sitoindoside II)

    The nature of the fatty acid esterified to the glucose moiety plays a significant role in modulating the biological activity of sitoindosides. This is exemplified by comparing Sitoindoside I, which contains a palmitoyl (B13399708) group (a saturated C16 fatty acid), with its close analogue, Sitoindoside II, which possesses an oleoyl group (a monounsaturated C18 fatty acid).

    The length and degree of saturation of the fatty acid chain affect the molecule's physical properties, such as its shape, flexibility, and hydrophobicity. These differences can lead to variations in how the molecules insert into cell membranes or bind to specific protein targets. For instance, the kink introduced by the double bond in the oleoyl chain of Sitoindoside II, compared to the linear structure of the palmitoyl chain in Sitoindoside I, could alter the binding affinity for a particular receptor or enzyme, thereby modifying its biological response. While direct comparative studies on the immunomodulatory or other activities of Sitoindoside I and II are not extensively documented in publicly available research, the principle that the fatty acid structure influences bioactivity is well-established for other lipidated molecules.

    Table 1: Structural Comparison of Fatty Acid Moieties in Sitoindoside I and Sitoindoside II

    CompoundFatty Acid MoietyChemical FormulaChain LengthSaturation
    Sitoindoside I PalmitoylC16H31O16Saturated
    Sitoindoside II OleoylC18H33O18Monounsaturated

    Role of the Glycosidic Sugar Unit and its Modifications (e.g., 27-O-glucoside derivative of Sitoindoside IX)

    The glycosidic sugar unit is not merely a passive carrier for the sterol aglycone but actively participates in the molecule's biological effects. The presence of the sugar can influence solubility, cell permeability, and interaction with specific carbohydrate-binding proteins (lectins) or receptors.

    Comparative SAR Analysis with Related Steryl Glycosides and Saponins (B1172615) (e.g., Sitoindoside II, IV)

    A comparative analysis of a series of related steryl glycosides is essential for a comprehensive understanding of their SAR. While detailed comparative studies on the specific biological activities of Sitoindoside I, II, and IV from Withania somnifera are limited in the available scientific literature, some general principles can be inferred.

    Comparative Research and Analytical Differentiation of Sitoindoside I

    Comparison with Daucosterol (β-Sitosterol-3-O-β-D-glucoside)

    Sitoindoside I and Daucosterol share a common aglycone, β-sitosterol, and both are glycosylated at the 3-O position with a glucose molecule. However, a key structural difference lies in the esterification of the glucose moiety. Daucosterol is simply β-sitosterol-3-O-β-D-glucoside, whereas Sitoindoside I is identified as β-sitosterol-(6-O-palmitoyl)-3-O-β-D-glucoside researchgate.nettandfonline.commdpi.com. This means Sitoindoside I has a palmitic acid ester attached to the 6-hydroxyl group of the glucose unit. This esterification can influence the compound's polarity, solubility, and potentially its biological interactions compared to the non-esterified Daucosterol. While both are found in various plant sources, specific comparative studies detailing functional differences are limited in the provided search results, though both are recognized as phytosterols (B1254722) researchgate.nettandfonline.commdpi.com.

    Comparative Analysis with Other Isolated Phytosterols (e.g., Stigmasterol (B192456), β-Sitosterol)

    Sitoindoside I is structurally related to common phytosterols such as β-sitosterol and stigmasterol, which are often isolated alongside it from plant sources like Thalia geniculata and Homalomena pendula researchgate.nettandfonline.comhueuni.edu.vn. β-Sitosterol is a ubiquitous plant sterol, while stigmasterol differs by having a double bond at the C22-C23 position in its side chain. Sitoindoside I, as a glycosylated and acylated derivative of β-sitosterol, represents a more complex form. While β-sitosterol and stigmasterol have been extensively studied for various bioactivities, including anti-inflammatory and antioxidant properties researchgate.netebi.ac.uk, direct comparative bioactivity studies between these simpler phytosterols and Sitoindoside I are not extensively detailed in the provided results. However, the presence of the glycosidic and esterified fatty acid components in Sitoindoside I suggests potential differences in absorption, metabolism, and cellular interactions compared to its aglycone or other related sterols researchgate.nettandfonline.commdpi.comtargetmol.com.

    Structural and Bioactivity Distinctions from Withanolides (e.g., Withaferin A)

    Sitoindoside I belongs to the class of steroidal saponins (B1172615) or glycosylated sterols, characterized by a steroid nucleus linked to sugar moieties, often with additional acyl groups researchgate.nettandfonline.commdpi.comtargetmol.com. In contrast, Withanolides, such as Withaferin A, are a distinct class of naturally occurring steroidal lactones. These compounds feature a characteristic six-membered lactone ring fused to the steroid skeleton. This fundamental difference in chemical structure—a glycosylated sterol versus a steroidal lactone—leads to significant distinctions in their physical properties and biological activities. While Withanolides are known for a wide range of potent bioactivities, including anti-cancer, anti-inflammatory, and immunomodulatory effects researchgate.netresearchgate.netpieronuciari.it, the specific bioactivities of Sitoindoside I, as indicated in the search results, are less extensively documented, with one mention of an anti-ulcerogenic effect tandfonline.comtandfonline.com. The provided literature does not detail direct comparative studies of bioactivity between Sitoindoside I and Withaferin A, but their structural divergence implies different mechanisms of action and target interactions.

    Research Gaps, Challenges, and Future Directions in Sitoindoside I Studies

    In-depth Elucidation of Molecular Mechanisms Across Diverse Biological Systems

    A significant gap in the current body of research is the detailed understanding of Sitoindoside I's molecular mechanisms of action. While related compounds, such as other sitoindosides, have been studied for their biological activities, specific data for Sitoindoside I is lacking. For instance, sitoindosides IX and X have demonstrated immunomodulatory and central nervous system effects, including anti-stress and memory-enhancing properties. scilit.comsemanticscholar.org Similarly, sitoindosides VII and VIII, also acylsterylglucosides, have shown significant anti-stress activity in experimental models. scispace.comscite.aisemanticscholar.orgscilit.com These findings suggest that Sitoindoside I may possess similar activities, but dedicated studies are required for confirmation.

    Future research must focus on:

    Target Identification: Identifying the specific cellular receptors, enzymes, and signaling pathways that Sitoindoside I interacts with.

    Mechanism of Action: Investigating how these interactions translate into physiological effects. For example, if it exhibits immunomodulatory properties, it is crucial to understand its effect on cytokine production, immune cell proliferation, and macrophage activation. scispace.comnih.gov

    Comparative Studies: Performing comparative analyses with its constituent parts, β-sitosterol and its glucoside, which have shown analgesic activities, to understand the contribution of the entire molecule versus its components. nih.govresearchgate.net

    Identification and Characterization of Novel Biosynthetic Enzymes Specific to Sitoindoside I

    The biosynthetic pathway of Sitoindoside I is not fully elucidated, and the specific enzymes involved remain to be identified and characterized. The synthesis of acylsterylglucosides is generally understood to be a two-step process. nih.gov

    Glucosylation of the Sterol: A UDP-glucose-dependent sterol glycosyltransferase (SGT) catalyzes the transfer of a glucose molecule to the C-3 hydroxyl group of a sterol, in this case, sitosterol (B1666911), to form a sterylglucoside. mdpi.comnih.govfrontiersin.orgnih.gov

    Acylation of the Sterylglucoside: An acyltransferase then catalyzes the attachment of a fatty acid (palmitic acid for Sitoindoside I) to the glucose moiety. Time-course experiments have indicated that the sterylglucoside is the precursor to the acylated sterylglucoside. nih.gov

    The primary research challenge is the isolation and characterization of the specific SGT and acyltransferase responsible for Sitoindoside I synthesis. Future research should aim to:

    Gene Identification: Utilize transcriptomic and genomic data from Sitoindoside I-producing plants to identify candidate genes encoding for these enzymes.

    Enzyme Characterization: Express these candidate enzymes in heterologous systems (e.g., yeast or E. coli) to confirm their substrate specificity and catalytic activity.

    Kinetic Analysis: Determine the kinetic parameters of the purified enzymes to understand their efficiency and regulatory mechanisms.

    Table 1: Putative Enzyme Classes in Sitoindoside I Biosynthesis

    Enzyme ClassSubstrate(s)ProductPutative Role
    Sterol Glycosyltransferase (SGT)Sitosterol, UDP-glucoseSitosterol-3-O-β-D-glucosideCatalyzes the initial glycosylation step.
    AcyltransferaseSitosterol-3-O-β-D-glucoside, Palmitoyl-CoASitoindoside ICatalyzes the final acylation of the glucose moiety.

    Development of Comprehensive Reference Standards and Validated Analytical Protocols

    The lack of well-characterized reference standards and validated, high-throughput analytical methods impedes progress in the research and development of Sitoindoside I. While the compound is commercially available from some suppliers, comprehensive, publicly available data on the development of these standards is scarce. medchemexpress.com Robust analytical protocols are essential for accurate quantification in biological matrices and for quality control of plant extracts and derived products.

    For related compounds like withanolides, liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) has become the method of choice for quantification in plasma due to its high sensitivity and selectivity. mdpi.comnih.govresearchgate.net Similar methodologies could be adapted for Sitoindoside I.

    Future priorities in this area include:

    Certified Reference Material: Development and certification of a high-purity Sitoindoside I reference standard.

    Method Development: Creation of validated analytical methods (e.g., HPLC, LC-MS/MS) for the identification and quantification of Sitoindoside I in various sample types, including plant material, extracts, and biological fluids. mdpi.comnih.gov

    Stability Studies: Conducting comprehensive stability testing of the compound under various storage and experimental conditions.

    Expanding Structure-Activity Relationship Studies through Semi-synthesis and Synthetic Analogs

    Understanding the relationship between the chemical structure of Sitoindoside I and its biological activity is crucial for optimizing its therapeutic potential. To date, there is a notable absence of structure-activity relationship (SAR) studies for Sitoindoside I. Research on related withanolides has shown that chemical modifications can significantly enhance potency and reduce toxicity. nih.gov For example, the synthesis of various analogs of Withaferin A has provided insights into the functional importance of different parts of the molecule. nih.gov

    Future research should focus on:

    Semi-synthesis: Using naturally isolated Sitoindoside I as a starting material to create a library of analogs with modifications at key positions, such as the fatty acid chain or the sterol backbone.

    Total Synthesis: Developing a total synthesis route for Sitoindoside I, which would allow for the creation of a wider range of analogs that are not accessible through semi-synthesis. nih.gov

    Biological Screening: Screening the synthesized analogs for various biological activities to identify the key structural features required for efficacy and to potentially develop new compounds with improved therapeutic profiles.

    Addressing Research Challenges in Bioavailability and Scalable Production

    Significant hurdles exist regarding the bioavailability and large-scale production of Sitoindoside I. The bioavailability of many glycosylated natural products is often low, as they may undergo hydrolysis in the gastrointestinal tract, which could affect their absorption and efficacy. mdpi.com Pharmacokinetic studies on related compounds from Withania somnifera have been conducted, but specific data for Sitoindoside I is not available. nih.govnih.gov

    Scalable production is hampered by the typically low concentrations of secondary metabolites in their natural plant sources. nih.govresearchgate.net This makes extraction a costly and often low-yield process, limiting the supply for extensive research and potential commercialization.

    Key research directions to address these challenges are:

    Pharmacokinetic Studies: Conducting in vivo studies in animal models to determine the absorption, distribution, metabolism, and excretion (ADME) profile of Sitoindoside I.

    Bioavailability Enhancement: Investigating formulation strategies, such as nanoencapsulation or the use of absorption enhancers, to improve oral bioavailability.

    Process Optimization: Developing efficient and scalable extraction and purification protocols from plant sources to increase yield and reduce costs.

    Exploration of Biotechnological Approaches for Sustainable Production (e.g., Plant Cell Culture, Metabolic Engineering)

    Biotechnological methods offer a promising alternative for the sustainable and scalable production of Sitoindoside I, overcoming the limitations of agricultural cultivation and chemical synthesis. openagrar.de

    Plant Cell Culture: Establishing plant cell suspension cultures can provide a continuous and controlled source of Sitoindoside I, independent of geographical and seasonal variations. nih.govmdpi.comkoreascience.kr This platform allows for optimization of growth conditions and the use of elicitors to enhance secondary metabolite production.

    Metabolic Engineering: Once the biosynthetic genes are identified, metabolic engineering strategies can be employed. This could involve overexpressing key enzymes in the pathway in a plant or microbial host (like yeast or E. coli) to increase product titers. This approach has been successfully used for other complex natural products.

    Future research in this domain should involve:

    Callus and Suspension Culture Initiation: Developing stable and high-producing cell lines from Sitoindoside I-containing plants.

    Bioreactor Scale-Up: Optimizing production in large-scale bioreactors to achieve commercially viable yields.

    Heterologous Expression: Transferring the identified biosynthetic genes into a suitable microbial host to create a "cell factory" for Sitoindoside I production.

    Q & A

    Q. What experimental methodologies are recommended for the structural elucidation of Sitoindoside I?

    Sitoindoside I’s structure can be elucidated using nuclear magnetic resonance (NMR) spectroscopy, particularly 1^1H-NMR and 13^13C-NMR, to identify functional groups and stereochemistry. For example, in chloroform-d6, key peaks for Sitoindoside I include 3.54 (multiplet), 0.92 (doublet, J=6.4 Hz), and 0.84 (triplet, J=6.9 Hz), which correspond to its cyclic structure and substituents . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular formulas and functional groups.

    Q. How is Sitoindoside I isolated from plant sources, and what solvents are optimal for purification?

    Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by column chromatography using silica gel or Sephadex LH-20. Polar solvents like methanol-d4 or chloroform-d6 are preferred for NMR analysis due to their compatibility with Sitoindoside I’s solubility profile . Fractionation protocols should prioritize minimizing degradation of labile functional groups, such as hydroxyl and methoxy substituents.

    Q. What preliminary assays are used to assess Sitoindoside I’s biological activity?

    Initial screens include in vitro assays for immunomodulatory activity, such as macrophage phagocytosis activation. For instance, Sitoindoside I enhances peritoneal macrophage activity in murine models, measured via fluorescence-labeled particle uptake . Dose-response curves (0.1–100 µM) and cytotoxicity assays (e.g., MTT) are critical to establishing therapeutic windows.

    Advanced Research Questions

    Q. How can researchers address contradictions in reported pharmacological activities of Sitoindoside I?

    Discrepancies in bioactivity data (e.g., anti-inflammatory vs. immunostimulatory effects) may arise from variations in assay conditions (e.g., cell lines, incubation times) or compound purity. Meta-analyses of dose-dependent responses and standardization of protocols (e.g., LPS-induced inflammation models) are recommended. Cross-validation using orthogonal methods (e.g., ELISA for cytokine profiling) can resolve ambiguities .

    Q. What experimental design considerations are critical for studying Sitoindoside I’s mechanism of action?

    • Hypothesis-driven design : Link structural features (e.g., hydroxyl groups) to bioactivity using analogs (e.g., methylated derivatives) to test structure-activity relationships (SAR).
    • Controls : Include positive controls (e.g., dexamethasone for anti-inflammatory assays) and vehicle controls to account for solvent effects.
    • Data integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify signaling pathways (e.g., NF-κB or MAPK) modulated by Sitoindoside I .

    Q. How can researchers optimize the stability of Sitoindoside I in in vivo studies?

    Stability challenges (e.g., oxidation of phenolic groups) require formulation strategies such as nanoencapsulation (liposomes or PLGA nanoparticles) or co-administration with antioxidants (e.g., ascorbic acid). Pharmacokinetic studies (e.g., HPLC-MS for plasma concentration monitoring) should assess bioavailability and metabolite formation .

    Methodological Guidance

    Q. What statistical approaches are appropriate for analyzing dose-response data in Sitoindoside I studies?

    Use nonlinear regression models (e.g., log[inhibitor] vs. normalized response in Prism) to calculate EC₅₀/IC₅₀ values. For multi-group comparisons (e.g., cytokine levels), apply ANOVA with post-hoc Tukey tests. Report confidence intervals and effect sizes to enhance reproducibility .

    Q. How should researchers validate the purity of synthesized or isolated Sitoindoside I?

    Purity (>95%) is confirmed via:

    • HPLC : C18 column, UV detection at 254 nm, isocratic elution (acetonitrile:water, 70:30).
    • Melting point analysis : Compare observed values with literature data.
    • Elemental analysis : Deviation <0.4% from theoretical composition .

    Data Presentation Standards

    Q. What are the best practices for reporting NMR data of Sitoindoside I in publications?

    • Format : Report chemical shifts (δ) in ppm, multiplicity (s, d, t, m), coupling constants (J in Hz), and integration. Example: δ 3.54 (m, 1H), δ 0.92 (d, J=6.4 Hz, 3H).
    • Solvent : Specify deuterated solvents (e.g., CDCl₃).
    • Referencing : Use TMS (δ 0.00) or residual solvent peaks as internal standards .

    Q. How to reconcile conflicting bioactivity data across studies?

    Conduct systematic reviews with inclusion/exclusion criteria (e.g., ≥90% purity, standardized assays). Use funnel plots to assess publication bias and sensitivity analyses to identify outliers. Transparent reporting via platforms like PRISMA ensures methodological rigor .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.